molecular formula C20H23N3O3 B4140841 4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide

4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide

Cat. No.: B4140841
M. Wt: 353.4 g/mol
InChI Key: MCHIJBLEOSLYBF-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide is a complex organic compound that features a benzamide core substituted with an azepane ring, a nitro group, and a phenyl group

Preparation Methods

The synthesis of 4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using nitric acid and sulfuric acid as reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents and conditions used.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and sulfuric acid. .

Scientific Research Applications

4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azepane ring and phenyl group contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide can be compared with similar compounds such as:

Properties

IUPAC Name

4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-21(17-9-5-4-6-10-17)20(24)16-11-12-18(19(15-16)23(25)26)22-13-7-2-3-8-14-22/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHIJBLEOSLYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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